PROTAC BRD9-binding moiety 1 is a high-affinity, selective ligand for the bromodomain of BRD9, a non-BET family epigenetic reader protein. Derived from the potent inhibitor BI-7273, this compound is specifically functionalized with a carboxylic acid handle, making it a ready-to-use chemical precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [REFS-1, REFS-2]. Its primary procurement value lies in its demonstrated utility as a 'warhead' for constructing heterobifunctional degraders designed to selectively induce the proteasomal degradation of the BRD9 protein, a target of interest in oncology and other therapeutic areas [REFS-1, REFS-3].
Substituting this moiety with other bromodomain ligands introduces significant risks to project outcomes. Using broad-spectrum BET inhibitors (e.g., JQ1) instead of a selective BRD9 ligand leads to ambiguous data due to confounding off-target effects on BRD2, BRD3, and BRD4 [1]. Even substitution with its close structural isomer, BI-9564, is ill-advised, as rigorous biochemical studies have shown the BI-7273 core of this moiety to be more potent and selective for BRD9 [2]. Furthermore, while other selective BRD9 ligands like LP99 exist, they possess different scaffolds and lower binding affinities, which can fundamentally alter the geometry and stability of the ternary PROTAC complex (Target:PROTAC:E3 Ligase), leading to reduced degradation efficiency [3]. This moiety is a validated component of the well-characterized degrader dBRD9, offering a de-risked and reproducible starting point for PROTAC synthesis that alternatives do not provide [1].
This moiety's core structure (BI-7273) demonstrates superior binding affinity to BRD9 compared to other common selective inhibitors. Isothermal titration calorimetry (ITC) data shows a dissociation constant (Kd) for BRD9 of 9 nM [1]. In a direct comparison, this is approximately 1.5-fold more potent than its isomer BI-9564 (Kd = 14 nM) and 11-fold more potent than the alternative scaffold inhibitor LP99 (Kd = 99 nM) [REFS-1, REFS-2].
| Evidence Dimension | Binding Affinity vs. BRD9 (Kd) |
| Target Compound Data | 9 nM (as BI-7273) |
| Comparator Or Baseline | BI-9564: 14 nM; LP99: 99 nM |
| Quantified Difference | ~1.5x vs BI-9564; ~11x vs LP99 |
| Conditions | Isothermal Titration Calorimetry (ITC) with recombinant proteins. |
Higher initial binding affinity of the warhead is a critical starting parameter for developing a PROTAC with high degradation efficiency and potency.
This moiety is the validated BRD9-binding warhead used in the well-characterized PROTAC degrader dBRD9 [1]. When incorporated into dBRD9, it enables potent and selective degradation of BRD9 protein in human AML (MOLM-13) cells with an IC50 of 56.6 nM. Critically, the resulting degrader showed no degradation of the closely related BRD7 or the off-target BET family member BRD4 at concentrations up to 5000 nM, confirming the moiety's high selectivity in a functional cellular context [REFS-1, REFS-2].
| Evidence Dimension | Off-Target Protein Degradation (at 5000 nM) |
| Target Compound Data | No degradation of BRD4 or BRD7 observed (as dBRD9) |
| Comparator Or Baseline | BRD4 and BRD7 proteins (as negative controls) |
| Quantified Difference | Highly selective for BRD9 degradation |
| Conditions | Western blot analysis in MOLM-13 cells after 4-hour treatment with dBRD9. |
Procuring a pre-validated warhead de-risks PROTAC development, ensuring the final construct maintains high selectivity and avoids confounding off-target protein degradation.
Unlike parent inhibitors such as BI-7273 or LP99 which would require custom synthesis to introduce a linker attachment point, this moiety is supplied with a terminal carboxylic acid. This functional group is ideal for direct, standard amide coupling reactions with amine-functionalized linkers, which are commonly used in PROTAC synthesis [1]. This feature significantly streamlines the chemical synthesis workflow, saving time and resources compared to developing a functionalization strategy from a non-functionalized inhibitor.
| Evidence Dimension | Synthetic Accessibility |
| Target Compound Data | Contains a readily available carboxylic acid handle for direct amide coupling. |
| Comparator Or Baseline | Unmodified inhibitors (e.g., LP99, BI-9564) requiring multi-step synthesis to add a reactive handle. |
| Quantified Difference | Reduces synthetic steps, saving development time. |
| Conditions | Standard peptide/amide coupling synthetic chemistry (e.g., HATU, EDC/HOBt). |
This is a key procurement differentiator for chemistry labs, as it reduces the time, cost, and complexity of synthesizing novel PROTAC molecules.
Given its high intrinsic affinity for BRD9 and its validated performance in the dBRD9 construct, this moiety is the logical starting point for medicinal chemistry campaigns to develop next-generation BRD9 degraders with tailored properties (e.g., modified linkers for improved pharmacokinetics) [1].
As a component of a highly selective degrader, this moiety enables researchers to confidently study the downstream biological consequences of BRD9 removal in cell models of cancer, such as acute myeloid leukemia, knowing that the observed effects are not contaminated by inhibition or degradation of BRD4 or other BET proteins [REFS-1, REFS-2].
The reactive carboxylic acid handle allows for straightforward conjugation not only to E3 ligase linkers but also to other functional groups, such as fluorescent dyes or biotin tags. This facilitates the creation of custom chemical probes to quantify BRD9 target engagement and occupancy in cellular and biochemical assays.